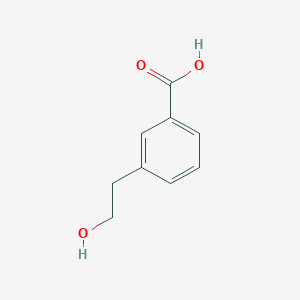

3-(2-Hydroxyethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2-Hydroxyethyl)benzoic acid” is a chemical compound that is a derivative of benzoic acid. It has a molecular weight of 166.17 . It is an impurity of Ketoprofen, which is a cyclooxygenase inhibitor used as a nonsteroidal anti-inflammatory agent (NSAIA) with analgesic and antipyretic properties .

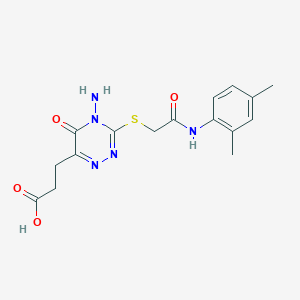

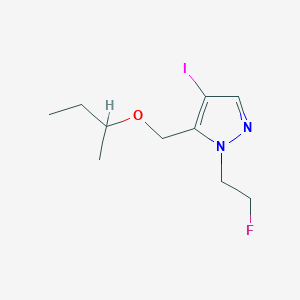

Molecular Structure Analysis

The molecular structure of “3-(2-Hydroxyethyl)benzoic acid” consists of a benzene ring with a carboxyl group (-COOH) and a 2-hydroxyethyl group (-CH2CH2OH) attached to it . The InChI code for this compound is 1S/C9H11NO3/c11-5-4-10-8-3-1-2-7 (6-8)9 (12)13/h1-3,6,10-11H,4-5H2, (H,12,13) .

Physical And Chemical Properties Analysis

“3-(2-Hydroxyethyl)benzoic acid” is a solid compound . It has a molecular weight of 166.17 . The physical and chemical properties of a compound are determined by its structure. Phenolic compounds, which include “3-(2-Hydroxyethyl)benzoic acid”, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Aplicaciones Científicas De Investigación

Antibacterial Activity

3-Hydroxy benzoic acid, closely related to 3-(2-Hydroxyethyl)benzoic acid, exhibits a range of biological properties, including antimicrobial effects. A study synthesized novel ester/hybrid derivatives of 3-Hydroxy benzoic acid and tested them for potential antibacterial activity. These novel derivatives can be useful in developing potent chemotherapeutic agents and new drug candidates (Satpute, Gangan, & Shastri, 2018).

Liquid-Crystalline Complexes

Research on a polymerizable benzoic acid derivative, specifically 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, revealed its complexation with dipyridyl compounds, exhibiting a smectic A liquid crystal phase. Photopolymerization of these complexes while maintaining their multilayered structure indicates potential applications in materials science and photonic devices (Kishikawa, Hirai, & Kohmoto, 2008).

Biosynthesis of Natural Products

3,5-AHBA, a derivative of hydroxy benzoic acid, serves as a precursor for various natural products, including the families of naphthalenic and benzenic ansamycins, and the mitomycins. Understanding the biosynthesis of AHBA-derived natural products could have implications in drug discovery and molecular biology (Kang, Shen, & Bai, 2012).

Synthesis of Salicylic Acid

Benzoic acid derivatives play a role in the biosynthesis of salicylic acid, an important compound in plant defense and human medicine. The enzyme benzoic acid 2-hydroxylase (BA2H) catalyzes this biosynthesis, revealing potential applications in biotechnology and agriculture (León et al., 1995).

Lanthanide-based Coordination Polymers

New aromatic carboxylic acids derived from 3,5-dihydroxy benzoic acid were used to support a series of lanthanide coordination compounds. These compounds, characterized for their photophysical properties, suggest applications in materials science, particularly in the area of luminescent materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Polyaniline Doping

Benzoic acid and its derivatives, including hydroxybenzoic acid, have been used as dopants for polyaniline, a conducting polymer. This research shows potential applications in electronics and materials science (Amarnath & Palaniappan, 2005).

Novel Fluorescence Probes

Benzoic acid derivatives have been utilized in developing novel fluorescence probes to detect reactive oxygen species. This application is crucial in biological and chemical studies for understanding oxidative stress and related processes (Setsukinai et al., 2003).

Luminescent Properties in Coordination Compounds

Lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives display significant variance in luminescent properties based on electron-releasing or withdrawing substituents. This study opens pathways for the development of new luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Mecanismo De Acción

Target of Action

3-(2-Hydroxyethyl)benzoic acid is a derivative of benzoic acid and is known to be an impurity of Ketoprofen . Ketoprofen is a nonsteroidal anti-inflammatory agent (NSAIA) that works by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins . Prostaglandins play a key role in the body’s inflammatory response. Therefore, the primary target of 3-(2-Hydroxyethyl)benzoic acid could be inferred to be similar to that of Ketoprofen.

Mode of Action

Benzoic acid derivatives are known to interact with their targets through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting their biological activity.

Biochemical Pathways

The biosynthesis of benzoic acid derivatives, including 3-(2-Hydroxyethyl)benzoic acid, is believed to occur through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of phenolic compounds in plants . The shikimate pathway is involved in the biosynthesis of aromatic amino acids, which are precursors to a variety of secondary metabolites, including phenolic acids . The phenylpropanoid pathway, on the other hand, is responsible for the biosynthesis of a wide range of compounds, including flavonoids, coumarins, and lignans .

Pharmacokinetics

A study on a structurally similar compound, benzoic acid, 4-[[2-hydroxyethyl)amino]carbonyl], methyl ester, reported that after intravenous and oral administrations, the main pharmacokinetic parameters were, respectively, 36474 μg·h/mL, 1259 μg·h/mL (AUC0→∞), and T1/2α was 014 h, 0359 h; T1/2β was 3046 h, 5646 h . These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Result of Action

As an impurity of ketoprofen, it may share some of the effects of this nsaia, which include analgesic and antipyretic properties . These effects are achieved through the inhibition of prostaglandin synthesis, which plays a key role in inflammation, pain, and fever.

Action Environment

The action of 3-(2-Hydroxyethyl)benzoic acid, like many other compounds, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds that can interact with 3-(2-Hydroxyethyl)benzoic acid. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of various organoboron compounds, is known to be influenced by environmental factors such as the choice of solvent and the temperature of the reaction . These factors can affect the stability, efficacy, and action of the compound.

Propiedades

IUPAC Name |

3-(2-hydroxyethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXSLOBSNWHBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)

![N-[Cyano-(4-ethylphenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2926411.png)

![2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine](/img/structure/B2926412.png)

![N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2926423.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2926424.png)